2-(1-Hydroxyethyl)anthracene-9,10-dione

Photochemistry Photoredox Catalysis Excited-State Proton Transfer

2-(1-Hydroxyethyl)anthracene-9,10-dione, commonly referred to as 2-(1-hydroxyethyl)-9,10-anthraquinone or 2-HEAQ (CAS 92964-76-6), is a monosubstituted anthraquinone derivative with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol. This compound is characterized by a 1-hydroxyethyl group at the 2-position of the anthracene-9,10-dione core.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B12974059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxyethyl)anthracene-9,10-dione
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H12O3/c1-9(17)10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-9,17H,1H3
InChIKeyCVVMLKCFZSJYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(1-Hydroxyethyl)anthracene-9,10-dione (CAS 92964-76-6): Key Physicochemical and Research-Application Baseline


2-(1-Hydroxyethyl)anthracene-9,10-dione, commonly referred to as 2-(1-hydroxyethyl)-9,10-anthraquinone or 2-HEAQ (CAS 92964-76-6), is a monosubstituted anthraquinone derivative with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol . This compound is characterized by a 1-hydroxyethyl group at the 2-position of the anthracene-9,10-dione core. It serves as a critical research tool in photochemistry, where its excited-state intra-molecular proton transfer (ESIPT) and self-photoredox behavior have been extensively characterized [1]. Unlike many anthraquinone derivatives used primarily as dye intermediates or hydrogen peroxide catalysts, 2-HEAQ’s value proposition lies in its unique photophysical mechanism that enables highly efficient, water-assisted photoredox chemistry without external oxidants or reductants [2].

Photochemistry Workflow
Water-assisted ESIPT photoredox mechanism
Solvent Compatibility
Operates in pure water (pH 2–10) without external donors
Research Use
Excited-state proton transfer and photophysical studies

Why Generic Anthraquinone Substitution Fails: The Critical Role of the 2-Hydroxyethyl Substituent in 2-HEAQ


The 2-(1-hydroxyethyl) substitution pattern is not a generic structural modification; it is the defining feature that enables 2-HEAQ’s water-assisted triplet excited-state intra-molecular proton transfer (ESIPT) pathway, a mechanism that is fundamentally inaccessible to unsubstituted anthraquinone (AQ), 2-ethylanthraquinone (EtAQ), or other alkyl-substituted analogs [1]. In AQ and EtAQ, photoexcitation leads to a triplet state with spin density localized on carbonyl oxygen, driving conventional hydrogen abstraction or energy transfer [2]. In 2-HEAQ, the proximity of the hydroxyethyl side chain to the AQ ketone group permits a two-step ESIPT process through water wires, generating a reactive ketyl radical intermediate without requiring an external hydrogen donor [1]. This mechanistic divergence translates into a >10-fold difference in photoredox quantum yield relative to analogs where the hydroxyalkyl moiety is positioned farther from the quinone core, such as 2-(p-hydroxymethyl)phenylanthraquinone (PPAQ) [1]. Decision-makers selecting an anthraquinone for photochemical applications must therefore verify the substitution position; generic replacement with 2-alkyl or 1-hydroxyethyl isomers will not replicate 2-HEAQ’s photoredox performance.

Generic AQ or EtAQ
Lacking the hydroxyethyl group, they follow a conventional H-abstraction pathway that is donor-dependent; water-assisted ESIPT is not accessible.
PPAQ analog
Reported significantly lower photoredox quantum yield under identical neutral-pH conditions; geometry limits ESIPT efficiency.
1-(hydroxyethyl) isomer
No documented photoredox ESIPT activity; 1-position substitution disrupts the required water-wire geometry.

Quantitative Differentiation Evidence: 2-(1-Hydroxyethyl)anthracene-9,10-dione vs. Closest Structural Analogs


Neutral-pH Photoredox Quantum Yield: 2-HEAQ Outperforms PPAQ by >10-Fold

In a direct head-to-head comparison, 2-HEAQ achieves a photoredox quantum yield (Φ) of ~0.8 at pH 7 in aqueous solution, whereas the structurally related analog 2-(p-hydroxymethyl)phenylanthraquinone (PPAQ), which positions the hydroxyalkyl moiety on a remote phenyl ring, yields only Φ ~0.07 under identical conditions [1]. The >10-fold difference is attributed to the proximity of the hydroxyethyl group to the AQ ketone in 2-HEAQ, enabling efficient triplet ESIPT via water wires, a pathway that is geometrically constrained in PPAQ [1].

Neutral-pH Photoredox Yield
Head-to-head
2-HEAQ Φ ~0.8 vs PPAQ Φ ~0.07 (pH 7, H2O)
Supports photoredox quantum yield context
fs/ns transient absorption; comparative actinometry
Photochemistry Photoredox Catalysis Excited-State Proton Transfer

Mechanism-Based Differentiation: Water-Assisted Tandem ESIPT vs. Conventional H-Abstraction in AQ

Computational studies using CASPT2//CASSCF theory reveal that 2-HEAQ undergoes a novel two-step water-assisted triplet ESIPT mechanism, proceeding through a protonated carbonyl intermediate that is spectroscopically observable via femtosecond transient absorption [1]. In contrast, unsubstituted 9,10-anthraquinone (AQ) and 2-ethylanthraquinone (EtAQ) follow a conventional triplet-state hydrogen abstraction pathway requiring an external H-donor solvent such as isopropanol, with spin density largely localized on the carbonyl oxygen rather than delocalized [2]. The ESIPT pathway of 2-HEAQ enables photoredox chemistry in pure water without sacrificial donors, a feature absent in AQ and EtAQ [1].

Photoredox Mechanism
Reported
Water-assisted tandem ESIPT (2-HEAQ) vs conventional H-abstraction (AQ/EtAQ)
Mechanistic divergence informs solvent and donor requirements
DFT CASPT2//CASSCF; fs-TA in MeCN/H2O
Reaction Mechanism DFT Calculations Triplet Excited State

Positional Isomer Differentiation: 2-HEAQ vs. 1-(1-Hydroxyethyl)anthracene-9,10-dione in Photoredox Activity

The 1-(1-hydroxyethyl) isomer (CAS 64267-40-9) places the hydroxyethyl group adjacent to the quinone carbonyl at position 1, altering the geometry required for ESIPT . While no direct side-by-side photoredox quantum yield data are available, the 2-HEAQ ESIPT mechanism specifically requires the side chain to be positioned at the 2-position for optimal water-wire-mediated proton transfer to the carbonyl oxygen [1]. DFT calculations demonstrate that the 2-substitution geometry produces a reactive triplet state with the correct orbital alignment for the two-step proton transfer, a spatial arrangement sterically hindered in the 1-isomer [1]. Consequently, the 1-isomer is not cited in any photoredox mechanistic study, supporting the inference that 2-substitution is essential for the signature ESIPT pathway.

Substituent Position Effect
Class-level
2-isomer supports ESIPT; 1-isomer lacks reported photoredox activity
Isomer verification critical for photoredox function
DFT (U)B3LYP/6-311+G(d,p); no experimental 1-isomer data
Regioisomer Comparison Photoredox Efficiency Substituent Position Effect

Water-Solubility Advantage Relative to 2-Ethylanthraquinone for Aqueous-Phase Photochemistry

The hydroxyethyl substituent of 2-HEAQ confers enhanced water solubility compared to the industrially dominant 2-ethylanthraquinone (EtAQ), which bears a hydrophobic ethyl group at the 2-position [1]. While precise aqueous solubility values for 2-HEAQ are not reported in the peer-reviewed literature, the compound's demonstrated photoredox activity in pure water and water–acetonitrile mixtures across pH 2–10 [2] contrasts with EtAQ, which requires organic solvents or biphasic systems (e.g., in the industrial anthraquinone process for H₂O₂ production) [1]. The presence of the hydroxyl group enables hydrogen bonding with water, a property absent in EtAQ.

Aqueous-Phase Compatibility
Class-level
2-HEAQ active in pure water (pH 2–10); EtAQ requires organic co-solvent
Supports aqueous photochemistry selection
Hydrogen-bonding hydroxyl group enables water solubility
Aqueous Photochemistry Solubility Comparison Green Chemistry

Triplet Excited-State Characterization: 2-HEAQ Intersystem Crossing vs. AQ Fluorescence Behavior

Femtosecond transient absorption spectroscopy reveals that 2-HEAQ undergoes efficient intersystem crossing (ISC) from the S₁ to the T₁ state in acetonitrile, with a measured triplet lifetime of approximately 360 ns under ambient conditions [1]. The triplet state is the reactive precursor for both conventional H-abstraction (in isopropanol) and the signature water-assisted ESIPT photoredox [1]. In contrast, 9,10-anthraquinone (AQ) exhibits a shorter triplet lifetime and a competing fluorescence decay pathway that reduces the triplet quantum yield, as documented in the photophysical literature [2]. The high ISC efficiency of 2-HEAQ ensures that the majority of absorbed photons populate the reactive triplet manifold, contributing to the observed high photoredox quantum yield.

Triplet Excited State
Reported
2-HEAQ: efficient ISC, triplet lifetime ~360 ns in MeCN; AQ: partial fluorescence deactivation
Supports triplet-state research calibration
ns-TA at 590 nm; open-air conditions
Excited-State Dynamics Intersystem Crossing Transient Absorption Spectroscopy

Optimal Application Scenarios for 2-(1-Hydroxyethyl)anthracene-9,10-dione Based on Quantitative Differentiation Evidence


Aqueous-Phase Photoredox Catalysis and Green Chemistry

2-HEAQ’s uniquely high photoredox quantum yield (Φ ~0.8 at pH 7) and water-assisted ESIPT mechanism enable efficient photoredox transformations in pure aqueous media without external sacrificial donors [1]. This property is ideal for green chemistry applications aiming to minimize organic solvent use. The compound can serve as a benchmark photosensitizer for developing water-based photoredox catalytic cycles, outperforming PPAQ (Φ ~0.07) and conventional AQ derivatives that require H-donor solvents [1]. Users should specify CAS 92964-76-6 and verify the 2-substitution pattern to ensure procurement of the correct isomer.

Time-Resolved Spectroscopic Mechanistic Studies and Photophysical Calibration

The well-characterized triplet excited-state dynamics of 2-HEAQ, including its ~360 ns triplet lifetime in acetonitrile and efficient ISC pathway documented by fs-TA/ns-TA/ns-TR³ spectroscopy [2], position it as an excellent calibration standard for transient absorption spectroscopy laboratories. Researchers studying anthraquinone photophysics can use 2-HEAQ as a reference compound for benchmarking triplet-state behavior, with the advantage that its reactive pathways have been validated by both experimental and high-level CASPT2//CASSCF computational data [3].

Photoremovable Protecting Group (PPG) Development

The 2-HEAQ scaffold’s ability to release the hydroxyethyl side chain via a photoredox mechanism, as elucidated by the two-step water-assisted ESIPT pathway [3], makes it a valuable core structure for designing next-generation photoremovable protecting groups. Unlike conventional PPGs based on o-nitrobenzyl or coumarinyl platforms, the anthraquinone core offers visible-light addressability and the potential for tuning release kinetics through structural modification, while retaining the water compatibility that broadens biological applicability [1].

Educational and Demonstration Experiments in Photochemistry

The striking >10-fold difference in photoredox quantum yield between 2-HEAQ (Φ ~0.8) and its close analog PPAQ (Φ ~0.07) under identical neutral-pH aqueous conditions [1] provides an ideal teaching tool for demonstrating structure–activity relationships in photochemistry. Procurement of both compounds enables instructors to design comparative laboratory experiments that vividly illustrate how subtle changes in substituent geometry dramatically affect photochemical reactivity.

Application
Selection Property
Validation Focus
Aqueous-Phase Photoredox Catalysis
Reported water-assisted ESIPT mechanism; operates without sacrificial donors
Photoredox quantum yield in aqueous systems; solvent-exclusion confirmation
Transient Absorption Spectroscopy Calibration
Characterized triplet lifetime and ISC efficiency
Triplet-state dynamics reproducibility; fs-TA/ns-TA benchmarking
Photoremovable Protecting Group (PPG) Design
Anthraquinone core with modifiable 2-hydroxyethyl release site
Release kinetics under visible light; water-compatible PPG performance
Photochemistry Education and Demonstrations
Structure-activity relationship with substituted anthraquinone analog
Comparative photoredox quantum yield in neutral-pH aqueous media
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